BenchChemオンラインストアへようこそ!

3-methyl-4-phenylbut-3-enoic acid

Cholesterol biosynthesis Styrylacetic acid pharmacology Liver slice assay

Procure 3-methyl-4-phenylbut-3-enoic acid (BBA, CAS 6052-53-5) for cholesterol biosynthesis inhibition studies. This styrylacetic acid derivative blocks cholesterol synthesis upstream of mevalonate formation. Do not substitute with α-hydroxy metabolite (HBBA) or alpha,alpha-dimethyl analogs, which show reduced potency. For SAR programs, specify (E)-configuration for benchmarking chloro-substituted derivatives. High-purity free acid (≥95%) is essential for synthesizing the pharmacologically active diethylamide prodrug. Pair with mevalonate rescue controls to confirm target specificity.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
Cat. No. B8496582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-4-phenylbut-3-enoic acid
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=CC=C1)CC(=O)O
InChIInChI=1S/C11H12O2/c1-9(8-11(12)13)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,13)
InChIKeyNGJLFMBOFBKYHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-phenylbut-3-enoic Acid (Benzalbutyric Acid): What Scientists and Procurement Specialists Must Know Before Sourcing


3-Methyl-4-phenylbut-3-enoic acid (CAS 6052-53-5), historically designated benzalbutyric acid or β‑benzalbutyric acid (BBA), is a styrylacetic‑acid derivative with a phenyl‑conjugated α,β‑unsaturated carboxylic acid scaffold (C₁₁H₁₂O₂, MW 176.21 g/mol) [1]. It was originally developed as a hypocholesterolemic and hypolipidemic agent and remains a reference inhibitor of cholesterol biosynthesis upstream of mevalonate formation [2]. The compound exhibits a calculated logP of approximately 2.5, indicating moderate lipophilicity that governs its in‑vitro handling and formulation requirements [3].

Why 3-Methyl-4-phenylbut-3-enoic Acid Cannot Be Replaced by Generic Styrylacetic or Phenoxyacetic Antilipemic Scaffolds


Close structural analogs of 3-methyl-4-phenylbut-3-enoic acid exhibit sharply divergent pharmacological and metabolic properties that preclude indiscriminate interchange. Alpha,alpha‑dimethyl substitution abolishes in‑vitro cholesterol‑biosynthesis inhibitory activity [1], while the α‑hydroxy metabolite (HBBA) is substantially less potent than the parent acid at equimolar concentration [2]. Moreover, stereochemistry dictates chloro‑substitution efficacy: chloro‑substitution enhances potency exclusively in the cis‑configured series, leaving trans‑analogs unimproved [3]. These well‑documented structure–activity discontinuities mean that sourcing the unsubstituted, (E)‑configured parent compound is critical for reproducing published inhibitory benchmarks.

3-Methyl-4-phenylbut-3-enoic Acid: Comparator‑Based Quantitative Evidence for Informed Procurement


BBA vs. Alpha‑Hydroxy Metabolite (HBBA): 10‑Fold Lower Concentration for Cholesterol‑Synthesis Inhibition

In a rat‑liver‑slice assay using 2‑¹⁴C‑acetate as the radiolabeled precursor, β‑benzalbutyric acid (BBA) markedly inhibited cholesterol synthesis at final concentrations as low as 10 µM, whereas its primary metabolite α‑hydroxy‑β‑benzalbutyric acid (HBBA) was much less inhibitory at the same concentration [1]. When 2‑¹⁴C‑mevalonate replaced acetate, neither BBA nor HBBA significantly inhibited cholesterol synthesis, localizing the BBA‑sensitive step between acetate activation and mevalonate formation [1].

Cholesterol biosynthesis Styrylacetic acid pharmacology Liver slice assay

Dimethyl‑BBA vs. BBA: Alpha,Alpha‑Dimethyl Substitution Abolishes Cholesterol‑Biosynthesis Inhibitory Activity

Statford (1975) synthesized alpha,alpha‑dimethyl analogs of BBA to probe metabolic resistance at the α‑carbon. In vitro cholesterol‑biosynthesis inhibition assays demonstrated that alpha,alpha‑dimethyl substitution consistently reduced activity relative to unsubstituted BBA [1]. The p‑chloro analog 6b was the only derivative in this series to retain potency comparable to that of the parent compound [1].

Structure–activity relationship Gem‑dimethyl analog Metabolic stability

Cis‑ vs. Trans‑Chloro‑BBA Analogs: Chloro Substitution Enhances Potency Only in the Cis‑System

Stratford et al. (1978) prepared cis‑ and trans‑configured analogs of 3‑methyl‑4‑phenyl‑3‑butenoic acid bearing chloro substituents. Both series exhibited cholesterol‑biosynthesis inhibitory properties, but chloro substitution enhanced potency exclusively in the cis‑configured scaffold [1]. The trans‑chloro analogs did not show the same gain in potency, establishing a stereochemistry‑dependent SAR that distinguishes cis‑chloro‑BBA derivatives from other antilipemic scaffolds, including clofibrate‑type agents [1].

Stereochemistry–activity relationship Cis/trans isomerism Clofibrate‑type antilipemics

BBA vs. HMG‑CoA Reductase Inhibitors: BBA Acts Upstream of Mevalonate, Not via Direct Reductase Inhibition

Boots et al. (1971) directly tested three isomers of 3‑methyl‑4‑phenylbutenoic acid as potential inhibitors of yeast β‑hydroxy‑β‑methylglutaryl‑CoA (HMG‑CoA) reductase. All three isomers were inactive over a concentration range of 8–17 mM [1]. When combined with the metabolic‑labeling data from Porcellati et al. (1969), which showed that BBA inhibits cholesterol synthesis from acetate but not from mevalonate [2], the evidence consistently indicates that BBA acts at one or more enzymatic steps between acetate activation and mevalonate formation, rather than directly inhibiting HMG‑CoA reductase.

Mechanism of action HMG‑CoA reductase Yeast enzyme assay

3-Methyl-4-phenylbut-3-enoic Acid: Evidence‑Backed Application Scenarios for Scientific and Industrial Users


Pre‑Mevalonate Cholesterol‑Biosynthesis Inhibition in Rodent Liver‑Slice Assays

When a research protocol requires selective blockade of cholesterol synthesis between acetate activation and mevalonate generation, 3‑methyl‑4‑phenylbut‑3‑enoic acid (BBA) is the appropriate choice at final concentrations ≥ 10 µM [1]. Do not substitute with the α‑hydroxy metabolite (HBBA), which is substantially less active at equimolar concentration [1], or with alpha,alpha‑dimethyl analogs, which exhibit reduced potency [2]. Pair BBA with mevalonate‑rescue controls to confirm target specificity [1].

Stereochemistry–Activity Studies of Chloro‑Substituted Antilipemic Agents

For SAR programs investigating chloro‑substituted styrylacetic acid derivatives, the cis‑configured 3‑methyl‑4‑phenyl‑3‑butenoic acid scaffold is the only starting point that yields potency enhancement upon chloro substitution; the trans‑system does not confer this advantage [3]. Procurement should specify cis‑stereochemistry if chlorinated analogs are intended, and unsubstituted (E)‑BBA should be included as the reference control to benchmark any activity gains.

Mitochondrial Respiration Inhibition as a Complementary Cholesterol‑Lowering Mechanism

Investigators studying dual‑mechanism hypocholesterolemic agents can exploit the fact that BBA concurrently inhibits mitochondrial respiration by reducing oxidation of TCA‑cycle intermediates and pyruvate—but not succinate—in rat liver mitochondria [4]. This dual pharmacology (cholesterol‑biosynthesis inhibition plus mitochondrial respiratory chain modulation) is not replicated by HMG‑CoA reductase inhibitors or by the α‑hydroxy metabolite HBBA, making BBA a unique tool compound for mechanism‑of‑action studies.

In‑Vivo Hypertriglyceridemia Models Using the Diethylamide Prodrug (C11)

For in‑vivo antilipemic evaluation in ethanol‑induced hypertriglyceridemia models (rat or human volunteer), the diethylamide derivative of 3‑methyl‑4‑phenyl‑3‑butenoic acid (compound C11) has demonstrated efficacy comparable to clofibrate and nicotinic acid [5]. The parent acid serves as the essential synthetic precursor for generating this prodrug, and its purity directly affects amide‑coupling yield and final‑product potency. Procurement of high‑purity (≥ 95 %) free acid is therefore critical for reproducible synthesis of the pharmacologically active diethylamide [6].

Quote Request

Request a Quote for 3-methyl-4-phenylbut-3-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.